Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate
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Overview
Description
Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Amination: The amino group is introduced through a nucleophilic substitution reaction using appropriate amines.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate acid catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrrole derivatives with new functional groups.
Scientific Research Applications
Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrrole derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share structural similarities with pyrrole compounds and exhibit diverse biological activities.
Pyrrole Derivatives: Other pyrrole derivatives, such as 4-(4-aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester, have similar chemical properties and applications.
Uniqueness
Tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester and benzyl groups enhances its stability and potential for diverse applications.
Properties
IUPAC Name |
tert-butyl 4-amino-1-benzylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)14-9-13(17)11-18(14)10-12-7-5-4-6-8-12/h4-9,11H,10,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTCVYVFKNPPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CN1CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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